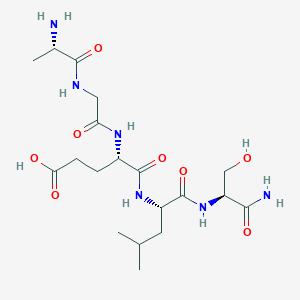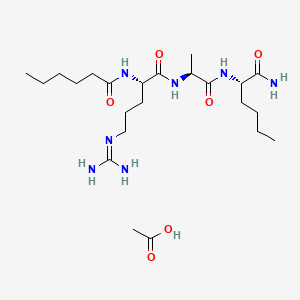
220369-84-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 220369-84-6 is known as N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine. This compound is a derivative of the amino acid lysine, modified with protective groups to facilitate its use in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is synthesized through a multi-step process involving the protection of the amino and carboxyl groups of lysine. The synthesis typically starts with lysine, which undergoes a series of reactions to introduce the carbobenzoxy and allyloxycarbonyl protective groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the selective protection of the desired functional groups.
Industrial Production Methods
In industrial settings, the production of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of protective groups, yielding the free amino acid.
Wissenschaftliche Forschungsanwendungen
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules, facilitating the study of protein structure and function.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, providing insights into biological processes at the molecular level.
Medicine: Research involving this compound contributes to the development of new therapeutic agents and drug delivery systems.
Industry: It is used in the production of specialized chemicals and materials, including pharmaceuticals and biotechnological products
Wirkmechanismus
The mechanism of action of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The protective groups on the lysine molecule allow it to participate in selective reactions without interfering with other functional groups. This selective reactivity is crucial for its use in peptide synthesis and other applications where precise control over chemical reactions is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-α-Carbobenzoxy-L-lysine: Similar in structure but lacks the allyloxycarbonyl group, making it less versatile in certain reactions.
N-ε-Carbobenzoxy-L-lysine: Another derivative of lysine with different protective groups, used in similar applications but with distinct reactivity profiles.
Uniqueness
N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is unique due to the presence of both carbobenzoxy and allyloxycarbonyl protective groups. This dual protection allows for greater flexibility in chemical synthesis, enabling more complex and selective reactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
220369-84-6 |
|---|---|
Molekularformel |
C18H24N2O6 · C12H23N |
Molekulargewicht |
545.72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)







